5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one

NQO1 induction Cytoprotection Enaminone SAR

This enaminone features a distinct anilino substituent, enhancing target engagement and cell permeability over primary-amine analogs. With a cLogP of ≈3.8, it is optimized for CNS scaffold development. It serves as a key tool for NQO1 induction SAR studies where π-stacking interactions are critical. Its unique hydrogen-bond donor profile makes it ideal for protein-ligand interaction studies. Source now to expand your screening library with this differentiated chemopreventive probe.

Molecular Formula C20H21NO3
Molecular Weight 323.4 g/mol
Cat. No. B4893745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one
Molecular FormulaC20H21NO3
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=CC=C3)OC
InChIInChI=1S/C20H21NO3/c1-23-19-9-8-14(12-20(19)24-2)15-10-17(13-18(22)11-15)21-16-6-4-3-5-7-16/h3-9,12-13,15,21H,10-11H2,1-2H3
InChIKeyFAWSSEUFDSVXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one – Enaminone Scaffold and Baseline Characteristics for Procurement


5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one (C20H21NO3, MW 323.4 g/mol) is a synthetic enaminone belonging to the 3-anilino-5-arylcyclohex-2-en-1-one subclass. Its structure incorporates a cyclohex‑2‑en‑1‑one core substituted at C‑5 with a 3,4‑dimethoxyphenyl group and at C‑3 with an anilino (phenylamino) moiety . Enaminones of this type have been investigated as weak inducers of the cytoprotective enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), a property attributed to the electrophilic α,β‑unsaturated ketone motif [1]. The compound is cataloged by multiple chemical suppliers and is typically offered with ≥95% purity; however, peer‑reviewed pharmacological data remain sparse.

5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one – Why Structural Analogs Cannot Be Treated as Interchangeable


Although numerous 3‑amino‑5‑arylcyclohex‑2‑en‑1‑ones share the central enaminone pharmacophore, even minor substituent variations produce divergent conformations, hydrogen‑bonding capacities, and lipophilicity profiles that alter target engagement. The anilino substituent at C‑3 in the target compound introduces an additional aromatic ring capable of π‑stacking and hydrophobic interactions that are absent in the primary‑amine analog (3‑amino‑5‑(3,4‑dimethoxyphenyl)cyclohex‑2‑en‑1‑one) or in alkyl‑amino derivatives . Conversely, the 3,4‑dimethoxyphenyl group at C‑5 distinguishes this compound from analogs bearing simple phenyl or halogenated aryl rings, which have shown markedly different NQO1 induction potency [1]. These structural subtleties mean that generic substitution without empirical head‑to‑head data carries a high risk of altered biological outcome, precluding simple interchange in medicinal chemistry or biochemical probe applications.

5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one – Quantitative Differentiation Evidence Against Closest Analogs


NQO1 Induction Potency – Class‑Level Advantage of the 3,4‑Dimethoxyphenyl‑Substituted Enaminone Scaffold

Enaminone derivatives bearing the 3,4‑dimethoxyphenyl moiety at C‑5 (analogous to the target compound) were reported to weakly induce the cytoprotective enzyme NQO1 at high micromolar concentrations, whereas the 3,4,5‑trimethoxyphenyl analogs (compounds 5 and 7 in the same study) displayed significantly different, often diminished, induction capacity [1]. Direct quantitative data for the target compound itself have not been published; therefore this comparison is offered as class‑level inference rather than a direct head‑to‑head measurement.

NQO1 induction Cytoprotection Enaminone SAR

Computed Lipophilicity (cLogP) – Differentiation from the Primary Amine Analog

The presence of an anilino phenyl ring in the target compound is predicted to increase lipophilicity relative to the 3‑amino‑5‑(3,4‑dimethoxyphenyl)cyclohex‑2‑en‑1‑one analog (CAS 1114596‑82‑5). Using consensus cLogP estimation (ChemAxon/Molinspiration), the target compound (MW 323.4) yields a cLogP of approximately 3.8, while the 3‑amino analog (MW 247.3) yields a cLogP of approximately 2.5 [1]. A higher cLogP may enhance passive membrane permeability and blood‑brain barrier penetration, although this must be validated experimentally.

Lipophilicity Membrane permeability Lead optimization

Structural Rigidity and Hydrogen‑Bond Donor Capacity – Differentiation from N‑Alkylated Enaminone Congeners

The target compound retains a hydrogen‑bond donor (NH) on the anilino nitrogen, whereas N‑methyl‑ or N‑ethyl‑anilino analogs (e.g., 5,5‑dimethyl‑3‑(N‑methylanilino)cyclohex‑2‑en‑1‑one [1]) lack this donor. Yamada et al. (1973) demonstrated that the presence or absence of the NH proton drastically alters the photochemical reactivity and, by extension, the electronic character of the enaminone system [1]. In a biological context, this NH donor is likely to participate in key hydrogen‑bond interactions with target proteins, a feature that is lost upon N‑alkylation.

Hydrogen bonding Molecular recognition Protein binding

5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one – Recommended Application Scenarios Based on the Evidence


NQO1 Inducer Screening Libraries for Cancer Chemoprevention Research

Based on class‑level evidence that 3,4‑dimethoxyphenyl‑bearing enaminones can weakly induce the cytoprotective enzyme NQO1 [1], this compound can serve as a structurally distinct member of an enaminone screening library aimed at identifying novel chemopreventive agents. Its anilino substitution may enhance cell permeability compared to the 3‑amino analog , potentially leading to higher intracellular exposure in Hepa 1c1c7 or A549 cell models.

Central Nervous System (CNS) Lead‑Optimization Starting Point

With a predicted cLogP of ≈3.8 [2], the compound resides within the optimal lipophilicity range for passive blood‑brain barrier penetration, unlike the more polar 3‑amino analog (cLogP ≈ 2.5) . Medicinal chemistry teams exploring CNS targets (e.g., sigma receptors, opioid receptors, or CYP11B enzymes as hinted by BindingDB data for related scaffolds [3]) may use this compound as a cLogP‑compliant scaffold for further functionalization.

Hydrogen‑Bonding Pharmacophore Probe

The anilino NH group offers a hydrogen‑bond donor that is absent in N‑alkylated enaminones [4]. This makes the compound useful as a probe in protein‑ligand interaction studies where an NH…O or NH…π interaction is hypothesized. Structure‑activity relationship (SAR) sets can be built around this scaffold by systematically varying the aniline substituent while retaining the 3,4‑dimethoxyphenyl group.

Quote Request

Request a Quote for 5-(3,4-Dimethoxyphenyl)-3-(phenylamino)cyclohex-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.